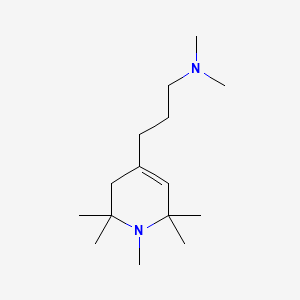

Piperidine, 3,4-didehydro-4-(3-(dimethylamino)propyl)-1,2,2,6,6-pentamethyl-

Description

The compound "Piperidine, 3,4-didehydro-4-(3-(dimethylamino)propyl)-1,2,2,6,6-pentamethyl-" is a substituted piperidine derivative characterized by a unique combination of functional groups. Its structure includes a 3,4-didehydro piperidine core, a 3-(dimethylamino)propyl side chain, and five methyl groups at positions 1, 2, 2, 6, and 4.

Properties

CAS No. |

63867-72-1 |

|---|---|

Molecular Formula |

C15H30N2 |

Molecular Weight |

238.41 g/mol |

IUPAC Name |

N,N-dimethyl-3-(1,2,2,6,6-pentamethyl-3H-pyridin-4-yl)propan-1-amine |

InChI |

InChI=1S/C15H30N2/c1-14(2)11-13(9-8-10-16(5)6)12-15(3,4)17(14)7/h11H,8-10,12H2,1-7H3 |

InChI Key |

JTLNSLROLLWUCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=CC(N1C)(C)C)CCCN(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,6-Tetrahydro-4-[3-(dimethylamino)propyl]-1,2,2,6,6-pentamethylpyridine typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with a suitable alkylating agent, followed by the introduction of the dimethylamino propyl group through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize by-products. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,6-Tetrahydro-4-[3-(dimethylamino)propyl]-1,2,2,6,6-pentamethylpyridine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring or the side chain.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

1,2,3,6-Tetrahydro-4-[3-(dimethylamino)propyl]-1,2,2,6,6-pentamethylpyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,6-Tetrahydro-4-[3-(dimethylamino)propyl]-1,2,2,6,6-pentamethylpyridine involves its interaction with specific molecular targets. The dimethylamino propyl group can interact with biological receptors or enzymes, modulating their activity. The pyridine ring may also participate in π-π interactions or hydrogen bonding, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with other piperidine derivatives, particularly those with pentamethyl substitution patterns. Key analogs include:

Physicochemical Properties

- Solubility: Piperidinyl esters (e.g., decanedioic acid ester) exhibit moderate solubility in organic solvents like ethanol and acetone due to their ester groups . In contrast, hydroxylated analogs (e.g., 1,2,2,6,6-pentamethyl-4-hydroxypiperidine) show higher polarity and water solubility .

- Thermal Stability : Bis-piperidinyl sebacate derivatives demonstrate high thermal stability (>200°C), making them suitable for polymer processing .

Biological Activity

Piperidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Piperidine, 3,4-didehydro-4-(3-(dimethylamino)propyl)-1,2,2,6,6-pentamethyl- is a notable member of this class, exhibiting a range of pharmacological effects. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula for Piperidine, 3,4-didehydro-4-(3-(dimethylamino)propyl)-1,2,2,6,6-pentamethyl- is . Its structure features a piperidine ring with multiple methyl substitutions and a dimethylaminopropyl side chain. This structural configuration is crucial for its biological activity.

1. Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives in cancer therapy. For instance, compounds derived from piperidine have shown promising anticancer effects through mechanisms such as apoptosis induction in cancer cell lines. A notable study demonstrated that certain piperidine derivatives exhibited cytotoxicity superior to traditional chemotherapeutics like bleomycin against FaDu hypopharyngeal tumor cells .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Piperidine Derivative A | 5.0 | Induces apoptosis |

| Piperidine Derivative B | 3.0 | Inhibits cell proliferation |

2. Cholinesterase Inhibition

Piperidine derivatives have also been investigated for their ability to inhibit cholinesterase enzymes, which are crucial in the treatment of Alzheimer's disease. Compounds containing piperidine moieties have shown dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them potential candidates for cognitive enhancement therapies .

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |

|---|---|---|

| Compound C | 0.07 | 0.15 |

| Compound D | 0.12 | 0.20 |

3. Antioxidant Properties

Research indicates that piperidine derivatives may possess antioxidant properties that contribute to their therapeutic potential. These compounds can scavenge free radicals and reduce oxidative stress in biological systems .

Case Study 1: Piperidine Derivative in Cancer Therapy

In a clinical trial involving a novel piperidine derivative, patients with advanced cancer showed improved survival rates when treated with the compound alongside standard chemotherapy. The study reported a significant reduction in tumor size and improved quality of life indicators .

Case Study 2: Cognitive Improvement in Alzheimer's Disease

A double-blind study assessed the efficacy of a piperidine-based drug on patients with mild to moderate Alzheimer's disease. Results indicated enhanced cognitive function and memory retention compared to the placebo group .

Structure-Activity Relationship (SAR)

Understanding the SAR of piperidine derivatives is vital for optimizing their biological activity. Modifications at specific positions on the piperidine ring or side chains can significantly alter their potency and selectivity against various biological targets.

Key Findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.